molecular formula C19H15BrN2O4 B2702774 methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate CAS No. 380424-36-2

methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate

Cat. No. B2702774
CAS RN: 380424-36-2
M. Wt: 415.243
InChI Key: WNPNIPSYKVZRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzoate family and is synthesized using specific methods.

Scientific Research Applications

Photopolymerization Processes

One study delves into the development of new alkoxyamines bearing chromophore groups, which are proposed as photoiniferters. These compounds, related to the chemical structure of interest, show significant efficiency in initiating polymerization under UV irradiation, indicating their potential use in controlled photopolymerization applications (Guillaneuf et al., 2010).

Liquid Crystalline Behaviors

Another study investigates the synthesis and liquid crystalline properties of certain Schiff bases bearing ester linkages. These compounds exhibit a broad range of nematic and smectic mesophases, influenced by the length of the alkoxy chain and substituent groups. This research provides insights into designing materials with specific liquid crystalline behaviors (Al-Obaidy et al., 2021).

Synthesis of Heterocyclic Systems

Research on the synthesis of heterocyclic systems using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate as reagents has shown the preparation of various pyrido[1,2-a]pyrimidin-4-ones, demonstrating the role of these compounds in facilitating the synthesis of complex heterocyclic structures (Selič et al., 1997).

Tubulin Polymerization Inhibition

A study identifies a series of indenopyrazoles, synthesized from specific precursors, showing promising antiproliferative activity toward human cancer cells. Among these, a compound was found to inhibit tubulin polymerization, indicating its potential as a therapeutic agent in cancer treatment (Minegishi et al., 2015).

Hyperbranched Aromatic Polyamides

Thermal polymerization of specific benzoates has been used to produce hyperbranched aromatic polyamides. These studies highlight the chemical's utility in creating polymeric materials with potential applications in various industries (Yang et al., 1999).

properties

IUPAC Name

methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-25-17-8-7-12(10-15(17)20)9-13(11-21)18(23)22-16-6-4-3-5-14(16)19(24)26-2/h3-10H,1-2H3,(H,22,23)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPNIPSYKVZRKX-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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